R715 TFA(185052-09-9 free base)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R715 TFA (185052-09-9 free base) is a potent and selective bradykinin B1 receptor antagonist. It is known for its high specificity and efficacy in reducing mechanical hypernociception in neuropathic pain models . The compound is metabolically stable and does not exhibit activity at B2 receptors .
Preparation Methods
The synthetic route for R715 TFA involves multiple steps of peptide synthesis. The compound is synthesized by coupling various amino acids and peptide fragments under controlled conditions. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The final product is purified using chromatographic techniques .
Chemical Reactions Analysis
R715 TFA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
R715 TFA has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of bradykinin receptors and their antagonists.
Biology: The compound is utilized in research on pain mechanisms and inflammatory responses.
Medicine: R715 TFA is investigated for its potential therapeutic applications in treating neuropathic pain and other conditions involving bradykinin B1 receptors.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
R715 TFA exerts its effects by selectively binding to and antagonizing bradykinin B1 receptors. This interaction inhibits the receptor’s activity, leading to a reduction in pain and inflammation. The molecular targets involved include the bradykinin B1 receptor and associated signaling pathways, such as the activation of protein kinase C (PKC) and the release of inflammatory mediators .
Comparison with Similar Compounds
R715 TFA is unique in its high specificity for bradykinin B1 receptors and its lack of activity at B2 receptors. Similar compounds include:
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate: A potent and selective bradykinin B1 receptor agonist.
Lys-(Des-Arg9,Leu8)-Bradykinin: A selective antagonist of the bradykinin B1 receptor.
Anatibant 2HCl: A small molecule bradykinin B2 receptor antagonist used in the study of neurological disorders.
R715 TFA stands out due to its metabolic stability and effectiveness in reducing mechanical hypernociception in neuropathic pain models .
Properties
Molecular Formula |
C59H82F3N13O14 |
---|---|
Molecular Weight |
1254.4 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H81N13O12.C2HF3O2/c1-4-34(2)48(56(81)82)68-51(76)43(31-37-23-24-38-17-8-9-18-39(38)29-37)66-52(77)44(33-71)67-50(75)42(30-36-15-6-5-7-16-36)64-47(73)32-62-53(78)45-21-13-27-69(45)55(80)46-22-14-28-70(46)54(79)41(20-12-26-61-57(59)60)65-49(74)40(63-35(3)72)19-10-11-25-58;3-2(4,5)1(6)7/h5-9,15-18,23-24,29,34,40-46,48,71H,4,10-14,19-22,25-28,30-33,58H2,1-3H3,(H,62,78)(H,63,72)(H,64,73)(H,65,74)(H,66,77)(H,67,75)(H,68,76)(H,81,82)(H4,59,60,61);(H,6,7)/t34-,40-,41-,42-,43+,44-,45-,46-,48-;/m0./s1 |
InChI Key |
ZFUJDXXJCMFOSK-WBUMRSSGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.